molecular formula C8H5F2NO2S B11774180 2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole

2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole

Cat. No.: B11774180
M. Wt: 217.19 g/mol
InChI Key: QWUYJBKOSIMVJS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and a mercapto group attached to a benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of difluoromethyl ethers and thiol-containing compounds. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its absorption into cells. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. This dual functionality makes the compound a promising candidate for drug development .

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)-5-mercaptobenzoxazole
  • 2-(Difluoromethoxy)-4-mercaptobenzoxazole
  • 2-(Difluoromethoxy)-3-mercaptobenzoxazole

Comparison: Compared to its analogs, 2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole exhibits unique properties due to the specific positioning of the difluoromethoxy and mercapto groups. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H5F2NO2S

Molecular Weight

217.19 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-6-thiol

InChI

InChI=1S/C8H5F2NO2S/c9-7(10)13-8-11-5-2-1-4(14)3-6(5)12-8/h1-3,7,14H

InChI Key

QWUYJBKOSIMVJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)OC(=N2)OC(F)F

Origin of Product

United States

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